molecular formula C16H12Cl2N2O3S B13811522 3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid

3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13811522
M. Wt: 383.2 g/mol
InChI Key: LPSJUHCLNFZTQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with phenylacetylamine in the presence of thioxomethylamine. The reaction is carried out in a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Properties

Molecular Formula

C16H12Cl2N2O3S

Molecular Weight

383.2 g/mol

IUPAC Name

3,5-dichloro-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Cl2N2O3S/c17-10-7-11(15(22)23)14(12(18)8-10)20-16(24)19-13(21)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,22,23)(H2,19,20,21,24)

InChI Key

LPSJUHCLNFZTQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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